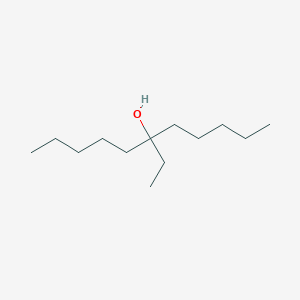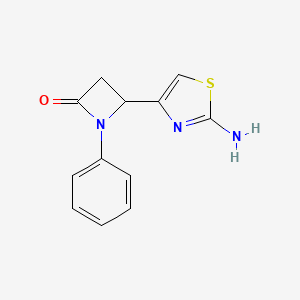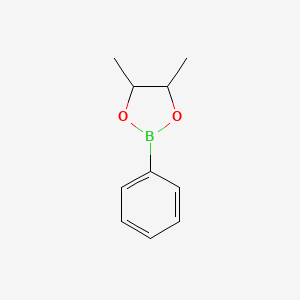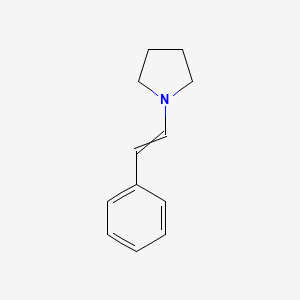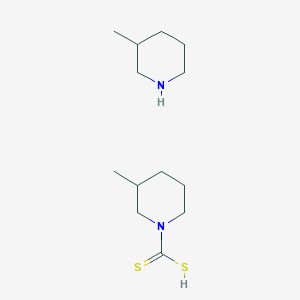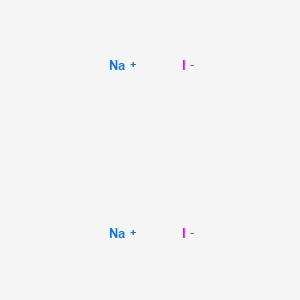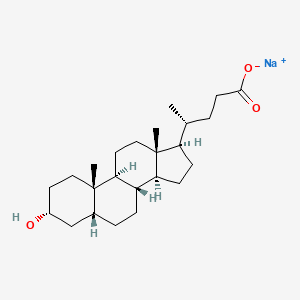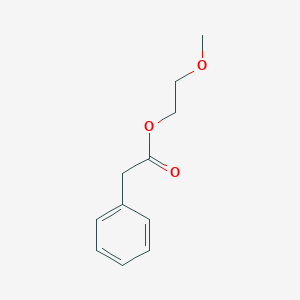![molecular formula C22H12 B14725853 hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene CAS No. 5745-64-2](/img/structure/B14725853.png)
hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclo[136102,708,2209,14016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene typically involves multi-step organic reactions. The process often starts with simpler aromatic compounds, which undergo a series of cyclization and dehydrogenation reactions to form the complex polycyclic structure. Specific catalysts and reaction conditions, such as high temperatures and pressures, are required to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and reaction engineering may enable more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
Hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene involves its interaction with various molecular targets and pathways. Its polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene can be compared with other polycyclic aromatic hydrocarbons, such as:
- Hexacyclo[10.10.1.02,11.04,9.013,22.015,20]tricosa-2(11),3,5,7,9,13,15,17,19,21-decaen-23-one
- Hexacyclo[10.8.5.04,19.05,8.09,14.015,18]pentacosa-1,3,9,11,13,15,17,19,21,23-decaene
These compounds share similar structural features but differ in the arrangement and number of fused rings, leading to variations in their chemical and physical properties. The uniqueness of this compound lies in its specific ring structure and the resulting electronic and steric effects.
Properties
CAS No. |
5745-64-2 |
|---|---|
Molecular Formula |
C22H12 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene |
InChI |
InChI=1S/C22H12/c1-2-8-14-13(7-1)19-15-9-3-4-10-16(15)21-18-12-6-5-11-17(18)20(14)22(19)21/h1-12H |
InChI Key |
CKDFMWMJCAFTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C=CC=CC4=C5C3=C2C6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


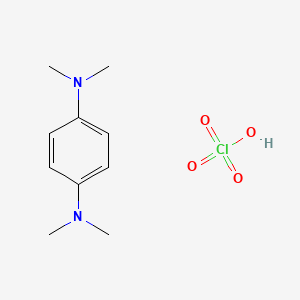
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
